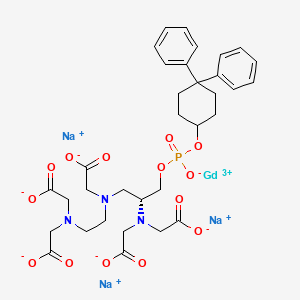
Gadofosveset Trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is particularly useful for diagnosing aortoiliac occlusive disease in adults with peripheral vascular disease. The compound works by binding to human serum albumin, which increases its vascular residence time and enhances the magnetic resonance signal .
Preparation Methods
The synthesis of gadofosveset trisodium involves several steps, starting with the preparation of the gadolinium complex. The gadolinium ion is chelated with a ligand to form a stable complex. This complex is then reacted with trisodium salt to produce this compound. The reaction conditions typically involve controlled pH and temperature to ensure the stability and purity of the final product .
Industrial production methods focus on optimizing the yield and purity of this compound. This involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. Quality control measures are crucial to ensure the compound meets the required standards for medical use .
Chemical Reactions Analysis
Gadofosveset trisodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common due to the stability of the gadolinium complex.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the gadolinium complex are replaced by other molecules. Common reagents for these reactions include acids and bases under controlled conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the breakdown of the complex.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of gadolinium hydroxide and other by-products .
Scientific Research Applications
Gadofosveset trisodium has a wide range of scientific research applications:
Chemistry: It is used as a contrast agent in various analytical techniques to study the properties of blood vessels and other tissues.
Biology: The compound helps in visualizing biological structures and processes, particularly in vascular biology.
Medicine: this compound is extensively used in diagnostic imaging to detect and monitor vascular diseases.
Industry: The compound is used in the development of new imaging technologies and contrast agents.
Mechanism of Action
Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the compound’s vascular residence time, allowing for prolonged imaging. The gadolinium ion in the complex enhances the magnetic resonance signal by shortening the T1 relaxation time of water protons in the blood. This results in increased signal intensity and clearer images of blood vessels .
Comparison with Similar Compounds
Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which extends its vascular residence time. Similar compounds include:
Gadopentetate dimeglumine: Another gadolinium-based contrast agent, but with a shorter vascular residence time.
Gadoteridol: Known for its high relaxivity but lacks the albumin-binding property of this compound.
Gadobenate dimeglumine: Similar to this compound in terms of relaxivity but differs in its binding properties and pharmacokinetics.
Properties
Molecular Formula |
C33H38GdN3Na3O14P |
|---|---|
Molecular Weight |
957.9 g/mol |
IUPAC Name |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |
InChI Key |
XGOSYNSWSRUASG-SSMZTGFVSA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Isomeric SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















